N6-((2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)ethyl)carbamoyl)-L-lysine
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Overview
Description
N6-((2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)ethyl)carbamoyl)-L-lysine is a synthetic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains a diazirine ring, which is known for its photo-reactive properties, making it useful in photoaffinity labeling and other biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-((2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)ethyl)carbamoyl)-L-lysine typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the diazirine ring and the subsequent attachment of the but-3-yn-1-yl group. The reaction conditions often involve the use of strong bases and specific solvents to ensure high yields and purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N6-((2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)ethyl)carbamoyl)-L-lysine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the diazirine ring or other functional groups.
Substitution: The compound can participate in substitution reactions, particularly at the diazirine ring or the but-3-yn-1-yl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to the formation of amines or other reduced species.
Scientific Research Applications
N6-((2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)ethyl)carbamoyl)-L-lysine has several scientific research applications:
Chemistry: Used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Employed in photoaffinity labeling to study protein-ligand interactions and identify binding sites.
Industry: Utilized in the development of new materials with specific photo-reactive properties.
Mechanism of Action
The mechanism of action of N6-((2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)ethyl)carbamoyl)-L-lysine involves the photoactivation of the diazirine ring. Upon exposure to UV light, the diazirine ring forms a highly reactive carbene intermediate, which can covalently bind to nearby molecules. This property is particularly useful in photoaffinity labeling, where the compound can be used to identify and study molecular interactions .
Comparison with Similar Compounds
Similar Compounds
- N6-((2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)ethyl)carbamoyl)-L-arginine
- N6-((2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)ethyl)carbamoyl)-L-ornithine
Uniqueness
N6-((2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)ethyl)carbamoyl)-L-lysine is unique due to its specific combination of a diazirine ring and a but-3-yn-1-yl group, which provides distinct photo-reactive properties. This makes it particularly valuable in applications requiring precise molecular interactions and covalent binding under light activation .
Properties
Molecular Formula |
C14H23N5O3 |
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Molecular Weight |
309.36 g/mol |
IUPAC Name |
(2S)-2-amino-6-[2-(3-but-3-ynyldiazirin-3-yl)ethylcarbamoylamino]hexanoic acid |
InChI |
InChI=1S/C14H23N5O3/c1-2-3-7-14(18-19-14)8-10-17-13(22)16-9-5-4-6-11(15)12(20)21/h1,11H,3-10,15H2,(H,20,21)(H2,16,17,22)/t11-/m0/s1 |
InChI Key |
SULCOYXSYVKHJP-NSHDSACASA-N |
Isomeric SMILES |
C#CCCC1(N=N1)CCNC(=O)NCCCC[C@@H](C(=O)O)N |
Canonical SMILES |
C#CCCC1(N=N1)CCNC(=O)NCCCCC(C(=O)O)N |
Origin of Product |
United States |
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